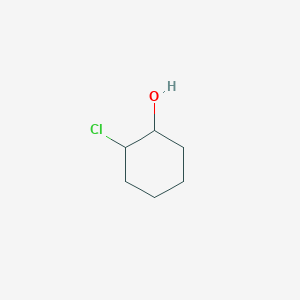
Triphenylantimony dibromide
Vue d'ensemble
Description
Triphenylantimony dibromide is a chemical compound with the molecular formula C18H15Br2Sb . It is a white crystal that is moisture sensitive .
Synthesis Analysis
Triphenylantimony dipropionate was prepared by reacting triphenylantimony dibromide with sodium salt of propionic acid in toluene at 90°C .Molecular Structure Analysis
The structure of Triphenylantimony dibromide was determined by X-ray diffraction . The Sb atom exhibits trigonal bipyramidal coordination .Chemical Reactions Analysis
Triphenylantimony(V) catecholate complexes were synthesized by an exchange reaction between the corresponding catechol-thioethers and triphenylantimony(V) dibromide in toluene solution .Physical And Chemical Properties Analysis
Triphenylantimony dibromide has a melting point of 216 °C . It is sensitive to moisture .Applications De Recherche Scientifique
Synthesis of Polyfunctional Sterically Hindered Catechols
Triphenylantimony dibromide is used in the synthesis of new polyfunctional sterically hindered 3,5-di-tert-butylcatechols with an additional phenolic group in the sixth position connected by a bridging sulfur atom . The exchange reaction between catechols and triphenylantimony (V) dibromide in the presence of triethylamine leads to the corresponding triphenylantimony (V) catecholates .
Redox Properties
The electrochemical properties of catechols and catecholates synthesized using triphenylantimony dibromide were investigated using cyclic voltammetry . The electrochemical oxidation of these compounds at the first stage proceeds with the formation of the corresponding o-benzoquinones .
Synthesis of Triphenylantimony (V) Catecholates
Triphenylantimony(V) catecholate complexes were synthesized by an exchange reaction between the corresponding catechol-thioethers and triphenylantimony(V) dibromide in toluene solution in the presence of triethylamine .
Electrochemical Properties of Catechol Thioether Derivatives
The electrochemical oxidation of the complexes involved the catecholate group as well as the thioether linker . The introduction of a thioether fragment into the aromatic ring of catechol ligand led to a shift in the potential of the “catechol/o-semiquinone” redox transition to the anodic region .
Antiradical Activity
The radical scavenging activity of the complexes synthesized using triphenylantimony dibromide was determined in the reaction with DPPH radical . These compounds demonstrate a wide spectrum of pharmacological activity .
Synthesis of Triphenylantimony Dipropionate
Triphenylantimony dipropionate Ph3Sb [OC(O)C2H5]2 was prepared by reacting triphenylantimony dibromide with sodium salt of propionic acid in toluene at 90°C .
Mécanisme D'action
Target of Action
Triphenylantimony dibromide is a complex organometallic compound It’s known that organometallic compounds often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
For instance, it can react with sodium salt of propionic acid to form triphenylantimony dipropionate . The structure of the resulting compound was determined by X-ray diffraction .
Biochemical Pathways
Organometallic compounds can influence various biochemical processes depending on their reactivity and the nature of their interaction with biological targets .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, solubility, stability, and reactivity .
Result of Action
Organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure, reactivity, and the nature of their interaction with biological targets .
Action Environment
The action, efficacy, and stability of triphenylantimony dibromide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dibromo(triphenyl)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPZUYAVMUVJN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305981 | |
| Record name | Triphenylantimonydibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylantimony dibromide | |
CAS RN |
1538-59-6 | |
| Record name | NSC173041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylantimonydibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylantimony dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



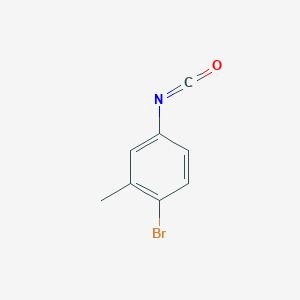
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)



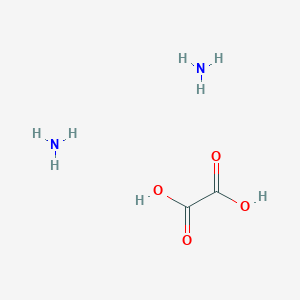
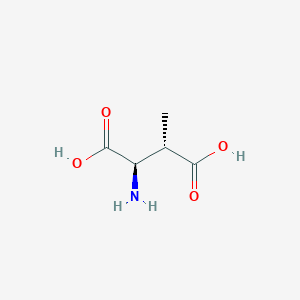
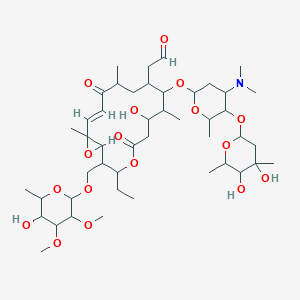

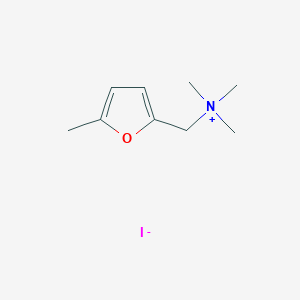
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

